

3-Methyl-3-phenylbutanal IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Methyl-3-phenylbutanal**

Cat. No.: **B1595772**

[Get Quote](#)

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **3-methyl-3-phenylbutanal**^[1]. It is an aromatic aldehyde with a quaternary carbon atom adjacent to the phenyl group.

Quantitative Data Summary

The known quantitative data for **3-Methyl-3-phenylbutanal** is summarized in the table below for easy reference.

Property	Value	Source
IUPAC Name	3-methyl-3-phenylbutanal	[1]
Molecular Formula	C ₁₁ H ₁₄ O	[1] [2]
Molecular Weight	162.23 g/mol	[1] [2]
CAS Number	6325-41-3	[1] [2]
Canonical SMILES	CC(C)(CC=O)C1=CC=CC=C1	[1]
InChI Key	COUZAGXGXFTWTH- UHFFFAOYSA-N	[1]

Synthesis of 3-Methyl-3-phenylbutanal

Detailed experimental procedures for the synthesis of **3-Methyl-3-phenylbutanal** are crucial for its availability in research settings. Below are protocols derived from available literature.

Synthesis via Ruthenium-Catalyzed Hydroformylation

This method involves the hydroformylation of a corresponding vinyl ether in the presence of a ruthenium catalyst.

Experimental Protocol:

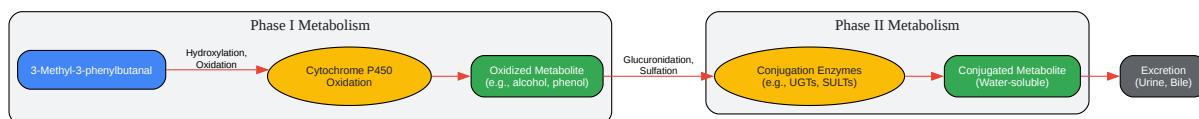
- In a 20 mL two-necked flask, dissolve $(\mu_3,\eta_2,\eta_3,\eta_5\text{-aceene})\text{Ru}_3(\text{CO})_7$ (1 or 0.1 mol% relative to the vinyl ether) in a minimal amount of anhydrous dioxane.
- To this solution, add a hydrogen-containing silane (10 to 30 mol% relative to the vinyl ether).
- Stir the mixture at 50°C for 30 minutes. An observation of the solution darkening from its initial orange color should be noted.
- Subsequently, add the vinyl ether dropwise to the reaction mixture and continue stirring at 50°C.
- Upon completion of the reaction, remove the volatile components by distillation under reduced pressure.
- The crude product is then purified by silica gel column chromatography, using a hexane/EtOAc eluent system, to yield the final product, 3-methyl-3-phenylbutyraldehyde[2].

Synthesis from 3-Methyl-3-phenylbutanoic Acid

This alternative synthesis route starts from the corresponding carboxylic acid.

Experimental Protocol:

- In a suitable reaction vessel under an inert atmosphere, combine 3-methyl-3-phenylbutanoic acid with 2,6-dimethylpyridine, nickel(II) bromide trihydrate, 4,4'-di-tert-butyl-2,2'-bipyridine, zinc, and dimethyl dicarbonate in ethyl acetate.
- Allow the reaction to proceed for approximately 15 minutes.


- Following the reaction period, the product **3-methyl-3-phenylbutanal** can be isolated and purified using standard techniques, with reported yields of up to 88%[2].

Potential Biological Significance and Metabolic Pathways

While specific biological activities for **3-Methyl-3-phenylbutanal** are not extensively documented, its structural motifs are present in compounds with known biological relevance. Phenyl-substituted compounds have been investigated for a range of activities, including antimicrobial and phosphodiesterase (PDE) inhibitory effects[3][4]. Aldehydes are also known to be reactive functional groups that can interact with biological macromolecules.

As a xenobiotic compound, **3-Methyl-3-phenylbutanal** is likely to undergo metabolism in biological systems to facilitate its detoxification and excretion. A plausible metabolic pathway would involve initial oxidation by cytochrome P450 enzymes, followed by conjugation reactions.

Below is a generalized workflow illustrating the potential metabolic fate of a xenobiotic compound such as **3-Methyl-3-phenylbutanal**.

[Click to download full resolution via product page](#)

Caption: Generalized xenobiotic metabolism pathway.

This diagram illustrates a two-phase process for the metabolism of xenobiotics. In Phase I, enzymes such as cytochrome P450s introduce or expose functional groups, increasing the molecule's reactivity and polarity. In Phase II, conjugation enzymes further modify the metabolite by adding polar groups, which significantly increases water solubility and facilitates excretion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methyl-3-phenylbutanal | C11H14O | CID 232459 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methyl-3-phenylbutanal synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Methyl-3-phenylbutanal IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1595772#3-methyl-3-phenylbutanal-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com